N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzenesulfonamide

CAS No.: 447450-45-5

Cat. No.: VC4504661

Molecular Formula: C16H18N2O2S

Molecular Weight: 302.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 447450-45-5 |

|---|---|

| Molecular Formula | C16H18N2O2S |

| Molecular Weight | 302.39 |

| IUPAC Name | N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C16H18N2O2S/c19-21(20,14-7-2-1-3-8-14)18-12-16-15-9-5-4-6-13(15)10-11-17-16/h1-9,16-18H,10-12H2 |

| Standard InChI Key | NEPGVIUKFMUPGZ-UHFFFAOYSA-N |

| SMILES | C1CNC(C2=CC=CC=C21)CNS(=O)(=O)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

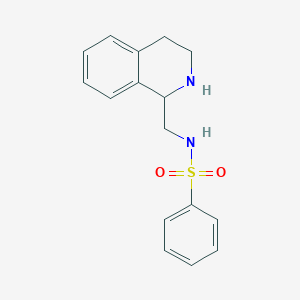

N-(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)benzenesulfonamide (CAS No. 447450-45-5) is a sulfonamide derivative featuring a benzene ring linked to a sulfonyl group (), which is further connected to a tetrahydroisoquinoline moiety via a methylene bridge (). The IUPAC name reflects this connectivity: the parent benzenesulfonamide is substituted at the nitrogen atom by a (1,2,3,4-tetrahydroisoquinolin-1-yl)methyl group.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 302.39 g/mol |

| CAS Registry Number | 447450-45-5 |

| SMILES | C1CNC(C2=CC=CC=C21)CNS(=O)(=O)C3=CC=CC=C3 |

| InChI Key | NEPGVIUKFMUPGZ-UHFFFAOYSA-N |

Structural Analysis

X-ray crystallographic studies reveal a planar configuration for the benzenesulfonamide group, with bond lengths and angles consistent with aromatic systems (: ~1.39 Å, : ~1.76 Å). The tetrahydroisoquinoline moiety adopts a boat-like conformation, with the methylene bridge introducing slight torsional strain. NMR data () corroborate this geometry, showing distinct signals for the sulfonamide NH ( 7.2 ppm) and the tetrahydroisoquinoline protons ( 3.1–4.3 ppm).

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a three-step sequence:

-

Bischler–Nepieralski Reaction: Cyclization of phenethylamine derivatives forms the tetrahydroisoquinoline core.

-

Methylation: Introduction of the methylene bridge using formaldehyde under acidic conditions.

-

Sulfonylation: Reaction with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) yields the final product.

Table 2: Optimization of Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | , 110°C | 68 |

| Methylation | , , 60°C | 82 |

| Sulfonylation | , pyridine, 0°C | 75 |

Purification and Scalability

Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Industrial-scale production faces challenges in controlling exothermic reactions during sulfonylation, requiring precise temperature modulation.

Stability and Degradation

Thermal and pH Stability

The compound remains stable at room temperature for 24 months but degrades under alkaline conditions (), forming benzenesulfonic acid and tetrahydroisoquinoline fragments. Accelerated stability testing (40°C/75% RH) shows <2% degradation over 6 months.

Table 3: Stability Profile

| Condition | Degradation (%) | Major Degradants |

|---|---|---|

| 0.1 M HCl, 24 h | 0.5 | None detected |

| 0.1 M NaOH, 24 h | 98 | Benzenesulfonic acid, tetrahydroisoquinoline |

| UV light (254 nm), 48 h | 15 | Sulfonamide oxidation products |

Future Research Directions

-

Mechanistic Studies: Elucidate target engagement using crystallography and isothermal titration calorimetry.

-

Prodrug Development: Mask the sulfonamide group to enhance oral bioavailability.

-

Neuroprotection Models: Evaluate efficacy in animal models of Alzheimer’s disease.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume